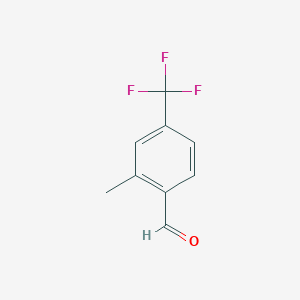

2-Methyl-4-(trifluoromethyl)benzaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-4-(trifluoromethyl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F3O/c1-6-4-8(9(10,11)12)3-2-7(6)5-13/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOTSMKHJROJDLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(F)(F)F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80633118 | |

| Record name | 2-Methyl-4-(trifluoromethyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80633118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

888739-67-1 | |

| Record name | 2-Methyl-4-(trifluoromethyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80633118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methyl-4-(trifluoromethyl)benzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Methyl 4 Trifluoromethyl Benzaldehyde

Established Reaction Pathways and Preparative Approaches

Traditional methods for the synthesis of 2-Methyl-4-(trifluoromethyl)benzaldehyde rely on well-documented organic transformations. These include transition-metal-catalyzed reactions, direct oxidation of methyl-substituted precursors, and hydrolysis-based strategies.

Transition metal catalysis offers powerful tools for the construction of C-C and C-heteroatom bonds, and it represents an efficient strategy for synthesizing functionalized benzaldehydes. researchgate.netresearchgate.net Palladium-based catalysts are particularly prominent in this area for their versatility and high efficiency in cross-coupling reactions. numberanalytics.com One common approach involves the palladium-catalyzed formylation of an aryl halide. For the synthesis of the target molecule, a suitable precursor would be 1-halo-2-methyl-4-(trifluoromethyl)benzene. This precursor can undergo carbonylation in the presence of a palladium catalyst and a source of carbon monoxide (CO) and a hydride.

A two-step, one-pot procedure for synthesizing functionalized benzaldehydes has been developed, which employs an aluminum hemiaminal as a stable intermediate to protect the aldehyde functionality, making it suitable for subsequent palladium-catalyzed cross-coupling with organometallic reagents. researchgate.netacs.org For instance, a general method for the synthesis of trifluoromethyl-substituted benzaldehydes involves reacting an aryl halide with sodium formate (B1220265) (HCOONa) in the presence of a palladium catalyst under a carbon monoxide atmosphere. chemicalbook.com The reaction mixture is typically heated in a solvent like dimethylformamide (DMF). chemicalbook.com Similarly, aryl iodides can be converted to the corresponding aldehydes using formic acid (HCOOH) as the hydride source in the presence of a magnetically separable palladium catalyst. chemicalbook.com

Another advanced strategy involves the direct C-H bond functionalization, which avoids the need for pre-functionalized aryl halides. researchgate.net While specific examples for the direct C-H formylation to yield this compound are not extensively detailed, iridium(III)-catalyzed ortho C-H alkylations of aromatic aldehydes using alkyl boron reagents have been reported, demonstrating the potential of C-H activation on similar substrates. researchgate.net

The direct oxidation of the methyl group on the aromatic ring of a suitable precursor, such as 2-methyl-4-(trifluoromethyl)toluene, is a primary route for synthesizing this compound. This transformation can be challenging due to the potential for over-oxidation to the corresponding carboxylic acid. mdpi.com

Classical methods often employ stoichiometric amounts of strong oxidizing agents. byjus.com

Etard Reaction : This method uses chromyl chloride (CrO2Cl2) to oxidize the methyl group. byjus.comncert.nic.in The reaction forms a chromium complex which, upon hydrolysis, yields the benzaldehyde (B42025). byjus.comncert.nic.in

Chromic Oxide : In this approach, the toluene (B28343) derivative is treated with chromic oxide (CrO3) in acetic anhydride, which forms a benzylidene diacetate intermediate. byjus.comncert.nic.in This intermediate is then hydrolyzed with an aqueous acid to produce the desired benzaldehyde. byjus.comncert.nic.in

More recent research has focused on catalytic oxidation methods, which are more selective and environmentally benign. These systems often use molecular oxygen or hydrogen peroxide as the ultimate oxidant. mdpi.comuniroma1.it Various metal catalysts, including those based on cobalt, manganese, and vanadium, have been investigated for the liquid-phase oxidation of toluene and its derivatives. google.comgoogle.comnih.gov For example, a system using a cobalt catalyst (Co(OAc)2) and N-hydroxyphthalimide (NHPI) in hexafluoropropan-2-ol (HFIP) as the solvent has shown high conversion and selectivity for benzaldehyde from toluene. mdpi.comuniroma1.it Another method employs a vanadium-based catalyst (NH4VO3) with hydrogen peroxide in a biphasic system, achieving good yields of benzaldehyde under mild conditions. mdpi.comuniroma1.itresearchgate.net

Below is a table summarizing various catalytic systems used for the oxidation of toluene, which serves as a model for the synthesis of this compound.

| Catalyst System | Oxidant | Solvent/Conditions | Toluene Conversion (%) | Benzaldehyde Selectivity (%) | Reference |

|---|---|---|---|---|---|

| Co(OAc)₂ / NHPI | O₂ (1 atm) | Hexafluoropropan-2-ol (HFIP) | 91 | 90 | mdpi.comuniroma1.it |

| Co-ZIF nano-catalyst / NHPI | O₂ (0.12 MPa) | HFIP, 313 K | 92.3 | 91.3 | nih.gov |

| NH₄VO₃ / KF | H₂O₂ | Biphasic (Toluene/H₂O), 60 °C | - | ~30% Yield | mdpi.comuniroma1.itresearchgate.net |

| Vanadium/Molybdenum on Al₂O₃ | H₂O₂ | Glacial Acetic Acid, 50-90 °C | - | up to 77% (13% yield) | google.com |

| Cobalt benzoate | Air (0.35 MPa) | Benzyl benzoate, 180-185 °C | >30 | >70 | google.com |

A common and commercially viable method for producing aromatic aldehydes involves the hydrolysis of benzal halides. ncert.nic.in This two-step process begins with the radical halogenation of the methyl group of the precursor, 2-methyl-4-(trifluoromethyl)toluene. The reaction, typically initiated by UV light or a radical initiator, introduces two halogen atoms (usually chlorine) to form a dihalomethyl group, resulting in 1-(dichloromethyl)-2-methyl-4-(trifluoromethyl)benzene.

In the second step, this benzal halide intermediate is hydrolyzed to yield the aldehyde. The hydrolysis can be carried out under various conditions. One patented method for the analogous 2-(trifluoromethyl)benzaldehyde (B1295035) involves heating the corresponding dichloride with water in the presence of a C1-C4 saturated fatty acid and its alkali metal salt at 150-190°C under pressure. google.com Another patent describes the hydrolysis of o-trifluoromethyl xylylene dichloride under the catalysis of iron trichloride (B1173362) at 122-130°C to generate the aldehyde with a 95% yield. google.com The hydrolysis of benzal chloride to benzaldehyde is a well-established commercial manufacturing process. ncert.nic.in A related approach involves the catalytic debromomethoxylation of dibromomethylarenes with benzaldehyde dimethyl acetal (B89532) using zinc chloride as a catalyst. kpfu.ru

Development of Novel and Green Synthetic Protocols

In line with the growing emphasis on sustainable technology, recent research has focused on developing more environmentally friendly and efficient synthetic methods. These include metal-free organocatalytic approaches and the application of green chemistry principles to established routes.

Organocatalysis utilizes small, metal-free organic molecules to accelerate chemical reactions, offering a greener alternative to traditional metal-based catalysts. wikipedia.orgorganic-chemistry.org These catalysts are often less sensitive to air and moisture, readily available, and have lower toxicity. organic-chemistry.orgtaylorandfrancis.com The primary mechanisms in organocatalysis often involve the formation of transient iminium or enamine intermediates from the reaction of the catalyst (typically a primary or secondary amine) with a carbonyl substrate. wikipedia.orgmdpi.com

While specific literature detailing the organocatalytic synthesis of this compound is limited, the general principles can be applied. For example, tandem reactions, which combine multiple steps in a single pot without isolating intermediates, are an attractive strategy. liberty.eduliberty.edu Research has been conducted on the one-pot synthesis of substituted benzaldehyde derivatives using directed metalation, followed by reaction with an electrophile. liberty.eduliberty.edu A novel, direct synthesis of p-methyl benzaldehyde from acetaldehyde (B116499) has been reported using a diphenyl prolinol trimethylsilyl (B98337) ether catalyst, proceeding through condensation, cycloaddition, and dehydrogenation steps. nih.gov Such innovative, organocatalyzed tandem reactions showcase the potential for developing new routes to complex aldehydes from simple precursors. nih.gov

The principles of green chemistry provide a framework for designing safer, more efficient, and environmentally benign chemical processes. numberanalytics.com Key principles relevant to the synthesis of this compound include waste prevention, maximizing atom economy, and using safer chemicals and reaction conditions. numberanalytics.com

Several strategies have been developed to make the synthesis of benzaldehydes more sustainable:

Benign Oxidants : Replacing hazardous stoichiometric oxidants like chromyl chloride with cleaner alternatives such as molecular oxygen (O₂) or hydrogen peroxide (H₂O₂) is a significant advancement. mdpi.comacs.orggoogle.com The only byproduct of H₂O₂ is water.

Safer Solvents : Research efforts aim to replace conventional volatile organic compounds with greener solvents like water or ionic liquids, or to conduct reactions under solvent-free conditions. numberanalytics.commdpi.comuniroma1.itresearchgate.net The use of a biphasic system with water and the substrate itself acting as the organic phase is one such approach. mdpi.comuniroma1.itresearchgate.net

Catalysis over Stoichiometry : The use of recyclable catalysts, whether metal-based or organic, is preferred over stoichiometric reagents to reduce waste. numberanalytics.com Heterogenized catalysts, such as gold nanoparticles on a silica (B1680970) support, allow for easy separation and reuse, enhancing the sustainability of the process. acs.org

Process Intensification : Technologies like reactive distillation (RD) combine reaction and separation into a single unit, leading to significant reductions in capital and operating costs, energy consumption, and CO₂ emissions compared to traditional batch processes. acs.orgutwente.nl

Renewable Feedstocks : While most syntheses of this specific compound start from petroleum-derived toluene, there is a broader trend towards using biomass as a source for aromatic aldehydes like vanillin, which could inspire future routes. numberanalytics.comrsc.org

An example of a greener protocol is the oxidation of toluene using a vanadium-based catalyst in a water-toluene biphasic system with H₂O₂ as the oxidant, which avoids organic solvents and uses a safe oxidant. mdpi.comuniroma1.it Another innovative method uses gaseous nitrogen dioxide to oxidize benzylic alcohols to aldehydes, producing nitric acid as the only byproduct, which itself is a useful chemical. nih.gov These examples highlight the ongoing efforts to align the production of important chemical intermediates with the principles of sustainable chemistry.

Precursor Design and Derivatization for Target Compound Synthesis

The efficient synthesis of this compound is highly dependent on the design and accessibility of suitable precursors. The primary strategies revolve around the derivatization of a pre-formed 2-methyl-4-(trifluoromethyl)benzene scaffold. Two key precursors have been identified for this purpose: 2-methyl-4-(trifluoromethyl)benzyl alcohol and 1-bromo-2-methyl-4-(trifluoromethyl)benzene. The choice of precursor dictates the subsequent chemical transformations required to install the aldehyde group.

One of the most direct routes to the target compound involves the oxidation of the corresponding primary alcohol, 2-methyl-4-(trifluoromethyl)benzyl alcohol. This precursor already contains the required carbon framework, and the synthetic challenge is reduced to the selective oxidation of the benzylic alcohol to an aldehyde. A variety of modern oxidation methods are applicable, including those utilizing mild and selective reagents to prevent over-oxidation to the carboxylic acid. Photochemical methods using catalysts like Eosin Y in the presence of oxygen offer a green alternative to traditional heavy-metal-based oxidants. organic-chemistry.org Another approach involves the use of polymer-supported palladium catalysts in water, which can provide high selectivity for the aldehyde. researchgate.net

An alternative strategy begins with a halogenated precursor, such as 1-bromo-2-methyl-4-(trifluoromethyl)benzene. This approach requires the formation of an organometallic intermediate, typically a Grignard reagent, which can then be reacted with a formylating agent to introduce the aldehyde group. byjus.commasterorganicchemistry.comlibretexts.org The formation of the Grignard reagent is a critical step, accomplished by reacting the bromo-substituted precursor with magnesium metal. byjus.commasterorganicchemistry.com Subsequent reaction with a suitable electrophile, such as N,N-dimethylformamide (DMF), followed by acidic workup, yields the desired this compound. google.comias.ac.in This method offers versatility but requires careful control of reaction conditions to avoid side reactions.

The initial starting material for these precursors is often a more fundamental trifluoromethylated aromatic compound, such as 1-methyl-3-(trifluoromethyl)benzene. nist.govnist.gov The synthesis of the brominated precursor from this starting material would involve a regioselective bromination step.

The physical and chemical properties of the target compound and its key precursors are summarized in the tables below.

Table 1: Properties of this compound and its Precursors

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Physical Form |

|---|---|---|---|---|

| This compound | 888739-67-1 sapphirebioscience.com | C₉H₇F₃O sapphirebioscience.com | 188.14 sapphirebioscience.com | Liquid sigmaaldrich.com |

| 2-Methyl-4-(trifluoromethyl)benzyl alcohol | 888739-68-2 sigmaaldrich.comsynquestlabs.com | C₉H₉F₃O sigmaaldrich.comsynquestlabs.com | 190.16 | Liquid sigmaaldrich.com |

Table 2: Detailed Research Findings on Precursor Derivatization

| Precursor | Derivatization Method | Reagents and Conditions | Product | Noteworthy Findings |

|---|---|---|---|---|

| 2-Methyl-4-(trifluoromethyl)benzyl alcohol | Oxidation | Various oxidizing agents (e.g., PCC, PDC, Swern oxidation, TEMPO) under controlled conditions. organic-chemistry.org Photochemical oxidation with Eosin Y and O₂ under blue LED irradiation. organic-chemistry.org | This compound | Oxidation of benzylic alcohols is a common and effective method for aldehyde synthesis. organic-chemistry.orgresearchgate.netmdpi.com Photochemical methods offer a greener and milder alternative to traditional oxidants. organic-chemistry.org |

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2-Methyl-4-(trifluoromethyl)benzyl alcohol |

| 1-Bromo-2-methyl-4-(trifluoromethyl)benzene |

| 1-Methyl-3-(trifluoromethyl)benzene |

| N,N-Dimethylformamide |

| Eosin Y |

| 2-(Trifluoromethyl)benzaldehyde |

| 4-(Trifluoromethyl)benzaldehyde (B58038) |

| 2-Bromo-5-fluorotoluene |

| 1-Bromo-2-methyl-4-(trifluoromethoxy)benzene |

| 1-Bromo-4-(bromomethyl)-2-trifluoromethyl-benzene |

| 2-Fluoro-4-(trifluoromethyl)benzaldehyde |

| 4-(Trifluoromethyl)benzyl alcohol |

Reactivity and Mechanistic Investigations of 2 Methyl 4 Trifluoromethyl Benzaldehyde

Fundamental Reaction Profiles of Aromatic Aldehydes Bearing Trifluoromethyl Groups

Aromatic aldehydes containing trifluoromethyl groups are versatile building blocks in organic synthesis, valued for their enhanced reactivity and the unique properties that the trifluoromethyl group imparts to the resulting molecules, such as increased metabolic stability and lipophilicity. nih.gov

Condensation Reactions with Nucleophilic Species

Aromatic aldehydes readily undergo condensation reactions with a variety of nucleophiles. For aldehydes bearing a trifluoromethyl group, this reactivity is often enhanced. Aldol-type condensation reactions, which form carbon-carbon bonds, are fundamental transformations. youtube.com For instance, trifluoromethylated benzaldehydes can react with enolates or their equivalents in aldol (B89426) addition and condensation reactions to produce β-hydroxy carbonyl compounds or α,β-unsaturated carbonyl compounds, respectively. youtube.combeilstein-journals.org The presence of the electron-withdrawing -CF3 group makes the carbonyl carbon more electrophilic and thus more reactive towards nucleophiles like enolates.

Another important class of condensation reactions is the formation of imines (Schiff bases) through reaction with primary amines. slideshare.net This reaction is often a key step in the synthesis of more complex nitrogen-containing heterocyclic compounds. The enhanced electrophilicity of trifluoromethylated benzaldehydes facilitates the initial nucleophilic attack by the amine and the subsequent dehydration step.

Three-component condensation reactions involving an aromatic aldehyde, an activated methylene (B1212753) compound, and a nucleophile (like an amine) are also common and provide efficient routes to complex molecular scaffolds. researchgate.net It is anticipated that 2-Methyl-4-(trifluoromethyl)benzaldehyde would be a suitable substrate for such multicomponent reactions.

Wittig Reactions and Related Olefination Processes

The Wittig reaction is a cornerstone of alkene synthesis, allowing for the conversion of aldehydes and ketones into alkenes with a high degree of regiocontrol. organic-chemistry.orgwikipedia.org The reaction involves a phosphorus ylide, also known as a Wittig reagent, which attacks the carbonyl carbon of the aldehyde. masterorganicchemistry.commnstate.edu The strong electron-withdrawing nature of the trifluoromethyl group in this compound increases the reactivity of the aldehyde toward the phosphorus ylide.

The general mechanism proceeds through the formation of a betaine (B1666868) intermediate, which then collapses to form a four-membered oxaphosphetane ring. organic-chemistry.org This intermediate subsequently fragments to yield the desired alkene and a stable triphenylphosphine (B44618) oxide, the latter being the thermodynamic driving force for the reaction. masterorganicchemistry.com While specific studies on this compound are not prevalent, related compounds like 4-(trifluoromethyl)benzaldehyde (B58038) are known to be effective substrates in Wittig reactions. researchgate.net The stereochemical outcome of the Wittig reaction (formation of E- or Z-alkene) is dependent on the stability of the ylide used. organic-chemistry.org

Enantioselective Transformations and Asymmetric Synthesis

The synthesis of chiral molecules containing a trifluoromethyl group is of significant interest in medicinal chemistry. nih.gov Enantioselective transformations of trifluoromethylated aldehydes provide access to these valuable chiral building blocks.

Stereoselective Reduction to Chiral Alcohols

The stereoselective reduction of aldehydes to chiral alcohols is a well-established transformation. For trifluoromethylated aldehydes, this reaction provides access to chiral benzylic alcohols containing a trifluoromethyl group. These alcohols are important precursors for various pharmaceuticals. While direct catalytic asymmetric reduction of this compound is not extensively documented, related transformations highlight the feasibility of this approach. For example, α-trifluoromethylated aldehydes, generated in situ, have been readily reduced to the corresponding β-trifluoromethyl alcohols with high yield and enantioselectivity using sodium borohydride (B1222165) after the primary asymmetric reaction. acs.org

Furthermore, the enantioselective reduction of related trifluoromethyl-substituted ketimines using borane (B79455) reagents in the presence of oxazaborolidine catalysts has been explored, yielding chiral amines. nih.gov More advanced methods involve the nickel-catalyzed asymmetric reductive cross-coupling of acyl chlorides to form chiral α-trifluoromethylated ketones, which are then reduced in a one-pot fashion to yield secondary β-trifluoromethyl alcohols with excellent diastereoselectivity. acs.orgnih.gov These examples underscore the potential for developing highly stereoselective reduction protocols for aldehydes like this compound.

Catalytic Systems for Inducing Enantiomeric Excess

Achieving high enantiomeric excess in reactions involving trifluoromethylated aldehydes relies on the use of sophisticated catalytic systems. A prominent strategy involves the merger of different catalytic modes. For instance, the combination of organocatalysis and photoredox catalysis has been successfully employed for the enantioselective α-trifluoromethylation of aldehydes. nih.govacs.org In this system, a chiral imidazolidinone catalyst forms a chiral enamine with the aldehyde, while a photosensitive iridium or ruthenium catalyst generates a trifluoromethyl radical. nih.govacs.org The facial bias imposed by the chiral enamine directs the attack of the radical, leading to the formation of the product with high enantioselectivity.

Another approach utilizes bifunctional organocatalysts. For example, a bifunctional thiourea (B124793) catalyst has been used in the diastereo- and enantioselective organocatalytic aldol reaction between alkylidenepyrazolones and trifluoromethyl ketones to generate chiral tertiary alcohols. acs.org N-heterocyclic carbene (NHC) catalysts have also been employed in asymmetric [4+2] cycloadditions of α-aroyloxyaldehydes with trifluoromethylenones to produce dihydropyranones with excellent diastereo- and enantioselectivity. sci-hub.se These catalytic systems demonstrate the diverse strategies available for inducing chirality in reactions involving trifluoromethylated carbonyl compounds.

Exploration of Advanced Reaction Mechanisms

Understanding the intricate mechanisms of reactions involving trifluoromethylated compounds is crucial for the development of new synthetic methods. The reactivity of the C-F bond, often considered inert, has been a subject of recent investigation. rsc.orgrsc.org

One advanced mechanistic concept is the merger of catalysis modes, as seen in photoredox organocatalysis. acs.org The proposed mechanism for the enantioselective α-trifluoromethylation of aldehydes involves a dual catalytic cycle. nih.gov The organocatalytic cycle begins with the condensation of a chiral amine catalyst with the aldehyde to form a nucleophilic enamine. Simultaneously, the photoredox cycle is initiated by the excitation of a photocatalyst (e.g., an Iridium complex) by visible light. The excited catalyst then engages in a single electron transfer (SET) with a trifluoromethyl source (like CF3I) to generate a trifluoromethyl radical. This radical is then captured by the chiral enamine, followed by another SET event and hydrolysis to release the α-trifluoromethylated aldehyde product and regenerate both catalysts. nih.gov

The mechanisms of C-F bond activation in trifluoromethylated compounds are also an area of active research. rsc.orgrsc.org While typically robust, under certain conditions involving transition metals or photoredox catalysis, the C-F bond can be functionalized, opening up new avenues for chemical synthesis from readily available polyfluorinated materials. rsc.org For example, photoredox-catalyzed defluoroalkylation of aromatic trifluoromethyl compounds has been achieved. rsc.org These advanced mechanistic studies provide a deeper understanding of the unique reactivity of organofluorine compounds.

Data Tables

Table 1: Overview of Reactions Involving Trifluoromethylated Aromatic Aldehydes

| Reaction Type | Substrate Example | Reagent(s) | Catalyst(s) | Product Type | Ref. |

| Aldol Condensation | Aromatic Aldehyde | Ketone/Enolate | Base/Acid | β-Hydroxy Ketone / α,β-Unsaturated Ketone | youtube.com |

| Wittig Reaction | 4-(Trifluoromethyl)benzaldehyde | Phosphorus Ylide | Base (e.g., NaH) | Alkene | organic-chemistry.org |

| Stereoselective Reduction | α-Trifluoromethylated Aldehyde | NaBH4 | - | β-Trifluoromethyl Alcohol | acs.org |

| Asymmetric α-Trifluoromethylation | Aldehyde | CF3I | Chiral Imidazolidinone, Ir Photocatalyst | α-Trifluoromethyl Aldehyde | nih.govacs.org |

| Asymmetric Aldol Reaction | Trifluoromethyl Ketone | Alkylidenepyrazolone | Bifunctional Thiourea | Chiral Tertiary Alcohol | acs.org |

Mechanistic Studies of Trifluoromethylation Reactions Involving Benzaldehyde (B42025) Derivatives

The introduction of a trifluoromethyl (CF₃) group is a critical transformation in medicinal chemistry and materials science. Mechanistic studies on the trifluoromethylation of benzaldehyde and its derivatives have revealed several pathways, primarily involving nucleophilic or radical processes.

In nucleophilic trifluoromethylation, reagents such as the Ruppert-Prakash reagent (TMSCF₃) or trifluoroacetaldehyde (B10831) hydrate (B1144303) are employed to deliver a trifluoromethyl anion (CF₃⁻) equivalent to the electrophilic carbonyl carbon of the aldehyde. nih.govresearchgate.net The reaction with trifluoroacetaldehyde hydrate, for instance, proceeds via deprotonation by a strong base like potassium t-butoxide, followed by the release of the CF₃⁻ anion, which then attacks the benzaldehyde. nih.gov Density Functional Theory (DFT) calculations on the nucleophilic trifluoromethylation of benzaldehyde have shown that the key steps of CF₃⁻ release and subsequent attack on the carbonyl are thermodynamically and kinetically feasible processes. nih.govresearchgate.net

Alternatively, radical trifluoromethylation pathways have been developed, often catalyzed by transition metals like copper. organic-chemistry.org In these mechanisms, a radical initiator generates a trifluoromethyl radical (•CF₃). For example, copper(I) can catalyze the formation of a •CF₃ radical from reagents like Togni's reagent. organic-chemistry.org This radical can then engage with substrates. While direct radical addition to the aldehyde carbonyl is less common, related benzaldehyde derivatives can undergo trifluoromethylation at other positions through radical mechanisms. For instance, studies on the copper-catalyzed remote C(sp³)–H trifluoromethylation of benzohydrazides demonstrate the generation of a •CF₃ radical that participates in a hydrogen atom transfer (HAT) cascade. researchgate.net

These mechanistic insights are crucial for predicting the reactivity of substituted benzaldehydes like this compound and for designing new synthetic methodologies.

Electrophilic and Nucleophilic Aromatic Substitution Mechanisms

The reactivity of the aromatic ring in this compound is governed by the competing electronic effects of the methyl and trifluoromethyl substituents.

Electrophilic Aromatic Substitution (EAS)

In electrophilic aromatic substitution, the benzene (B151609) ring acts as a nucleophile, attacking an external electrophile. masterorganicchemistry.com The substituents on the ring dictate the rate and regioselectivity of the reaction.

Methyl Group (-CH₃): As an alkyl group, it is electron-donating through an inductive effect and hyperconjugation. This effect activates the ring, making it more nucleophilic and thus more reactive towards electrophiles than benzene itself. It is an ortho, para-director, meaning it directs incoming electrophiles to the positions ortho and para to it. youtube.com

Trifluoromethyl Group (-CF₃): This group is strongly electron-withdrawing due to the high electronegativity of the fluorine atoms (a powerful inductive effect). This deactivates the ring, making it significantly less reactive towards electrophiles. It is a meta-director. youtube.com

Nucleophilic Aromatic Substitution (SNA_r)

Nucleophilic aromatic substitution involves a nucleophile attacking the aromatic ring, replacing a leaving group. chemistrysteps.com This reaction is uncommon for simple benzene rings, which are electron-rich. However, the presence of strong electron-withdrawing groups, such as a trifluoromethyl or nitro group, can make the ring electron-deficient enough to be attacked by a strong nucleophile. libretexts.orgyoutube.com

The reaction typically proceeds via an addition-elimination mechanism. libretexts.org

Addition: A nucleophile attacks the carbon atom bearing a suitable leaving group (like a halide), forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.org The negative charge in this intermediate is delocalized onto the electron-withdrawing substituent, which is crucial for stabilization. For this reason, the electron-withdrawing group must be positioned ortho or para to the leaving group. libretexts.org

Elimination: The leaving group is expelled, and the aromaticity of the ring is restored. masterorganicchemistry.com

In the context of this compound or a related halide derivative (e.g., 2-Methyl-1-chloro-4-(trifluoromethyl)benzene), the trifluoromethyl group at the para position would strongly stabilize the negative charge of the Meisenheimer intermediate, thereby facilitating S_NAr reactions at position 1.

Kinetic Analysis and Reaction Optimization Studies

Kinetic analysis and reaction optimization are essential for understanding reaction mechanisms and developing efficient synthetic protocols. For reactions involving substituted benzaldehydes, these studies typically involve systematically varying parameters such as temperature, catalyst loading, solvent, and reactant concentrations to maximize product yield and selectivity.

For example, in the development of catalytic processes, a model reaction is often used to screen conditions. A study on the cobalt-catalyzed α-alkylation of nitriles with alcohols provides a relevant framework for how such an optimization might be approached for a derivative of this compound. acs.org The optimization process often begins by examining the effect of temperature and catalyst loading.

Table 1: Illustrative Reaction Optimization for a Catalytic Process This table is a representative example based on optimization principles described in the literature and does not represent actual experimental data for this compound.

| Entry | Catalyst Loading (mol%) | Temperature (°C) | Solvent | Base (mol%) | Yield (%) |

|---|---|---|---|---|---|

| 1 | 0.5 | 100 | Toluene (B28343) | 30 | 65 |

| 2 | 0.5 | 120 | Toluene | 30 | 88 |

| 3 | 0.5 | 140 | Toluene | 30 | 99 |

| 4 | 0.25 | 140 | Toluene | 30 | 85 |

| 5 | 0.5 | 140 | Dioxane | 30 | 72 |

| 6 | 0.5 | 140 | Toluene | 15 | 47 |

| 7 | 0.5 | 140 | Toluene | 0 | 0 |

Kinetic studies provide deeper mechanistic insight. By measuring initial reaction rates at varying reactant concentrations, the reaction order with respect to each component can be determined. nih.gov For instance, a reaction found to be first-order in the catalyst, first-order in the benzaldehyde derivative, and first-order in the coupling partner suggests that all three are involved in the rate-determining step. nih.gov Kinetic isotope effect (KIE) studies can also be employed to determine if a specific C-H bond is broken in the rate-determining step. acs.org Such analyses are critical for validating proposed catalytic cycles and optimizing reaction efficiency. acs.orgmdpi.com

Applications of 2 Methyl 4 Trifluoromethyl Benzaldehyde and Its Derivatives in Advanced Fields

Medicinal Chemistry and Pharmaceutical Development

Intermediates in the Synthesis of Biologically Active Molecules

2-Methyl-4-(trifluoromethyl)benzaldehyde serves as a crucial intermediate in the synthesis of more complex, biologically active molecules. sapphirebioscience.com Its aldehyde functional group is reactive and allows for a variety of chemical transformations, making it a versatile starting point for constructing diverse molecular architectures. Isomers and analogs, such as 2-(Trifluoromethyl)benzaldehyde (B1295035) and 4-(Trifluoromethyl)benzaldehyde (B58038), are widely used in the preparation of novel medicines and agricultural chemicals. chemimpex.comgoogle.com For instance, 2-(Trifluoromethyl)benzaldehyde is a key intermediate for pharmaceuticals targeting neurological and cardiovascular conditions. chemimpex.com Similarly, 2-Fluoro-4-(trifluoromethyl)benzaldehyde is used to synthesize compounds like methyl 3-amino-6-(trifluoromethyl)benzo[b]thiophene-2-carboxylate, highlighting the role of this class of benzaldehydes in creating heterocyclic systems of pharmaceutical interest. sigmaaldrich.com Multicomponent reactions, which are efficient methods for synthesizing complex products, often utilize aryl aldehydes as a key starting material to generate libraries of structurally diverse compounds for biological screening. nih.gov

Rational Design and Synthesis of Novel Pharmacological Agents

The unique electronic properties and steric profile of the 2-methyl-4-(trifluoromethyl)phenyl moiety make it a valuable component in the rational design of new drugs. The trifluoromethyl group, in particular, is a privileged structural element in medicinal chemistry. mdpi.com Its incorporation can lead to improved metabolic stability and bioavailability. chemimpex.com The rational design process leverages these features to create molecules with optimized interactions with biological targets. For example, in the design of inhibitors for enzymes like carboxylesterases, the inclusion of trifluoromethyl ketones (TFKs) is a common strategy. nih.gov The synthesis of novel pharmacological agents often starts from commercially available intermediates like 2-Methoxy-4-(trifluoromethyl)benzaldehyde, which can be elaborated into more complex structures for therapeutic evaluation.

Investigation of Enzyme Inhibition Profiles (e.g., Cholinesterases, Hydrolases)

Derivatives of trifluoromethyl-substituted benzaldehydes have been investigated as inhibitors of various enzymes, including cholinesterases (Acetylcholinesterase - AChE and Butyrylcholinesterase - BuChE), which are key targets in the management of Alzheimer's disease. mdpi.comisp.edu.pk In one study, hydrazones derived from 4-(trifluoromethyl)benzohydrazide and various substituted benzaldehydes were synthesized and evaluated for their ability to inhibit these enzymes. The results showed that several derivatives were potent inhibitors. For instance, the derivative of 4-(trifluoromethyl)benzaldehyde was the most potent AChE inhibitor in the series. mdpi.com

Another class of enzymes, hydrolases, are also targeted by trifluoromethyl-containing compounds. Fluorinated analogs of 5'-methylthioadenosine have been shown to be time-dependent, irreversible inhibitors of S-adenosyl-L-homocysteine hydrolase. semanticscholar.org Furthermore, trifluoromethyl ketones (TFKs) are known to form stable adducts with many hydrolytic enzymes, acting as potent inhibitors. nih.gov

Table 1: Cholinesterase Inhibition by Hydrazone Derivatives of Substituted Benzaldehydes Data extracted from a study on related trifluoromethyl-containing compounds. mdpi.com

| Carbonyl Compound Used in Synthesis | AChE IC₅₀ (µM) | BuChE IC₅₀ (µM) |

| 4-(Trifluoromethyl)benzaldehyde | 46.8 | 32.5 |

| 3-(Trifluoromethyl)benzaldehyde | 72.9 | 74.3 |

| 2-(Trifluoromethyl)benzaldehyde | 80.2 | 19.1 |

| 2-Bromobenzaldehyde | 70.8 | 70.0 |

| Cyclohexanone | 78.5 | 77.2 |

Research into Potential Anticancer and Antitumor Agents

The trifluoromethyl group is a common feature in many anticancer drugs due to its ability to enhance pharmacological properties. mdpi.com Consequently, derivatives of this compound are of significant interest in oncology research. Studies on related structures have demonstrated potent anticancer activity. For example, a series of novel trifluoromethyl-substituted pyrimidine (B1678525) derivatives showed significant anti-proliferative activity against various human tumor cell lines, with one compound (17v) being more potent than the standard drug 5-Fluorouracil against H1975 lung cancer cells. nih.gov

In another study, a 2-(trifluoromethyl)benzyl substituted benzaldehyde (B42025) analogue demonstrated outstanding activity against both A-549 (lung) and HeLa (cervical) cancer cell lines. nih.gov The synthesis of a quinobenzothiazinium derivative from 4-(trifluoromethyl)aniline (B29031) yielded a compound with potent antiproliferative activity against pancreatic cancer cell lines. nih.gov

Table 2: Anticancer Activity of Selected Trifluoromethyl-Containing Compounds Data from studies on related derivative classes. nih.govnih.gov

| Compound | Cancer Cell Line | IC₅₀ (µM) | Source |

| Compound 17v (Pyrimidine derivative) | H1975 (Lung) | 2.27 | nih.gov |

| 5-Fluorouracil (Control) | H1975 (Lung) | 9.37 | nih.gov |

| Compound 3 (Quinobenzothiazinium) | BxPC-3 (Pancreatic) | 0.051 | nih.gov |

| Compound 3 (Quinobenzothiazinium) | Panc-1 (Pancreatic) | 0.066 | nih.gov |

Development of Anti-inflammatory and Antibacterial Compounds

Benzaldehyde derivatives have been explored for their anti-inflammatory and antibacterial properties. nih.govmdpi.com The incorporation of a trifluoromethyl group can modulate these activities. For instance, new coumarin-based analogs have been synthesized and tested as inhibitors of TNF-α production, a key mediator in inflammation. semanticscholar.orgnih.gov Studies on other coumarin (B35378) derivatives have shown that the presence of certain substituents can boost anti-inflammatory effects. mdpi.com Benzaldehydes isolated from natural sources, such as the fungus Aspergillus terreus, have demonstrated anti-inflammatory effects by suppressing the MAPK signaling pathway. nih.gov

In the antibacterial field, chalcones—a class of compounds often synthesized from benzaldehydes—that contain trifluoromethyl or trifluoromethoxy groups have shown promising activity against pathogenic bacterial and fungal strains. isp.edu.pk The lipophilicity conferred by these fluorine-containing groups is thought to contribute to their antimicrobial properties. isp.edu.pk

Structure-Activity Relationship (SAR) Elucidation and Ligand-Receptor Interactions

Understanding the structure-activity relationship (SAR) is fundamental to designing more potent and selective drugs. For compounds derived from this compound, SAR studies help to determine how the methyl and trifluoromethyl groups, and their positions on the phenyl ring, influence biological activity. For example, in a series of cholinesterase inhibitors, the position of the trifluoromethyl group on the benzylidene ring significantly impacted whether the compound was more selective for AChE or BuChE. mdpi.com

Similarly, SAR studies on a series of inhibitors for human equilibrative nucleoside transporters (ENTs) revealed that the presence and position of halogen substitutes on the phenyl ring were essential for inhibitory effects. frontiersin.org Molecular docking studies, which model the interaction between a ligand and its receptor, are often used alongside SAR to understand these relationships at an atomic level. Such studies have been performed for trifluoromethyl-substituted pyrimidine derivatives to investigate their binding to the EGFR active site and for hydrazone derivatives to explore their interactions with antitumor proteins. nih.govacs.org These computational approaches are invaluable for refining lead compounds into clinical candidates.

Pharmacophore Modeling and Computational Drug Design Strategies

The this compound scaffold is of significant interest in pharmacophore modeling and computational drug design. The trifluoromethyl group is a key feature in many modern pharmaceuticals, known for its ability to enhance metabolic stability, binding affinity, and membrane permeability of drug candidates. mdpi.com Computational studies and statistical analyses have shown that substituting a methyl group with a trifluoromethyl group can, in some cases, lead to a substantial increase in biological activity, driven by changes in electrostatic and solvation energies. acs.org

Pharmacophore modeling, a crucial tool in drug discovery, focuses on identifying the essential three-dimensional arrangement of chemical features necessary for a molecule to interact with a specific biological target. nih.govnih.govslideshare.net The this compound structure provides a distinct set of features for such models, including a hydrogen bond acceptor (the aldehyde oxygen), an aromatic ring, and a lipophilic/electron-withdrawing trifluoromethyl group. mdpi.com

Computational analyses of trifluoromethyl-substituted compounds have been employed to design inhibitors for various enzymes. For instance, studies on trifluoromethyl ketones have been conducted to develop histone deacetylase (HDAC) inhibitors with improved metabolic stability. nih.gov While not directly involving this compound, these studies highlight the strategic importance of the trifluoromethyl group in designing potent and stable enzyme inhibitors. Similarly, quantitative structure-activity relationship (QSAR) studies on trifluoromethyl-substituted benzamides have been performed to understand the intermolecular interactions that govern crystal packing and, by extension, could influence receptor binding. researchgate.net

Derivatives of trifluoromethyl-substituted benzaldehydes, such as hydrazones, have been synthesized and evaluated as potential inhibitors of enzymes like acetylcholinesterase and butyrylcholinesterase, which are relevant targets in neurodegenerative diseases. nih.gov These studies demonstrate the utility of the benzaldehyde scaffold in generating diverse libraries of compounds for screening against various therapeutic targets. Although direct pharmacophore models for this compound are not extensively published, the principles from related structures suggest its potential as a starting point for designing novel therapeutic agents.

Table 1: Key Pharmacophoric Features of the this compound Scaffold

| Feature | Description | Potential Role in Drug-Receptor Interactions |

| Aldehyde Group | Contains a polar carbonyl group (C=O). | Acts as a hydrogen bond acceptor. Can participate in covalent bond formation with receptor residues. |

| Aromatic Ring | Planar, cyclic system of delocalized pi-electrons. | Participates in π-π stacking, hydrophobic, and van der Waals interactions. |

| Trifluoromethyl Group | A strong electron-withdrawing and lipophilic group. | Enhances metabolic stability, increases membrane permeability, and can engage in specific fluorine-protein interactions. |

| Methyl Group | A small, non-polar alkyl group. | Contributes to hydrophobic interactions and can influence the overall conformation of the molecule. |

Agrochemical Research and Formulation Development

The trifluoromethyl moiety is a well-established feature in a multitude of modern agrochemicals, contributing to their enhanced efficacy and stability. This compound serves as a valuable precursor for the synthesis of various active compounds in this sector.

Synthesis of Compounds with Herbicidal and Fungicidal Activities

Research has demonstrated that derivatives synthesized from trifluoromethyl-substituted phenyl structures exhibit significant herbicidal and fungicidal properties. While specific studies focusing solely on this compound are not abundant, the synthesis of related compounds provides strong evidence of its potential. For example, novel benzoyl pyrimidinylurea derivatives have been synthesized and shown to possess both insecticidal and fungicidal activities. nih.gov The structure-activity relationship (SAR) studies in this research indicated that the position and nature of substituents on the benzoyl ring, which can be derived from a corresponding benzaldehyde, are critical for biological activity.

In the realm of fungicides, the trifluoromethyl group is a common feature. For instance, 2-(Trifluoromethyl)benzimidazole derivatives have been synthesized and tested against various protozoa and helminths, showing significant antiprotozoal activity. nih.gov Although this example uses a benzimidazole (B57391) core, the trifluoromethyl-phenyl starting material is analogous to the potential applications of this compound.

Design of Novel Pest Control Agents

The development of new insecticides is crucial for managing pest resistance and reducing environmental impact. The this compound scaffold is a promising starting point for creating novel insecticidal compounds. Research into new classes of insecticides often involves the synthesis of derivatives from substituted benzaldehydes.

One such class of compounds is benzoylhydrazones. Hydrazone derivatives of 4-(trifluoromethyl)benzohydrazide, which can be synthesized from the corresponding benzaldehyde, have been investigated for their biological activities. nih.gov Furthermore, a patent has described the use of hydrazone derivatives with a trifluoromethylphenyl group as having broad insecticidal spectrum and high safety profiles. google.com These derivatives are synthesized through the condensation of a substituted phenylhydrazine (B124118) with a ketone or aldehyde, highlighting a direct synthetic route from compounds like this compound.

Another important class of insecticides is diamides. Novel diamide (B1670390) compounds containing a polyfluoro-substituted phenyl group have been designed and synthesized, showing good insecticidal activity against various pests. mdpi.comscielo.br The synthesis of these complex molecules often involves the use of substituted anilines and benzoyl chlorides, which can be derived from precursors like this compound.

Table 2: Examples of Agrochemical Derivatives Potentially Synthesized from Trifluoromethyl-Substituted Benzaldehydes

| Derivative Class | Target Activity | Key Structural Features | Potential Synthetic Precursor |

| Benzoyl Pyrimidinylureas | Fungicidal, Insecticidal | Urea linkage, Pyrimidine ring, Substituted benzoyl group | Substituted benzoyl chloride (from benzaldehyde) |

| Benzoylhydrazones | Insecticidal | Hydrazone linkage (-C=N-NH-C=O-), Trifluoromethylphenyl group | Substituted benzaldehyde |

| Diamides | Insecticidal | Two amide linkages, Polyfluoro-substituted phenyl group | Substituted aniline/benzoyl chloride (from benzaldehyde) |

| (Trifluoromethyl)benzimidazoles | Antiprotozoal | Benzimidazole core, Trifluoromethyl group | Trifluoromethyl-substituted phenylenediamine |

Material Science Applications and Advanced Material Development

The introduction of fluorine atoms into polymers can lead to materials with unique and desirable properties, including high thermal stability, chemical resistance, and specific optical and electronic characteristics. researchgate.net this compound, with its fluorinated aromatic structure, represents a potential monomer or precursor for such advanced materials.

Precursors for Polymer Synthesis and Advanced Coatings

Fluorinated polymers are a significant class of materials with a wide range of applications. researchgate.net The synthesis of these polymers can be achieved through the polymerization of fluorine-containing monomers. While direct polymerization of this compound is not widely reported, related fluorinated aldehydes and their derivatives have been used in polymer synthesis. For instance, fluorinated aldehydes have been polymerized to form high molecular weight polyacetals with high thermal stability. nih.gov

Furthermore, benzaldehyde derivatives have been utilized as organic catalysts in photo-induced controlled radical polymerization of methacrylates, suggesting a role for such compounds in advanced polymer synthesis methodologies. rsc.org The trifluoromethyl group in this compound could impart desirable properties such as hydrophobicity and low surface energy to polymers, making them suitable for advanced coatings. The incorporation of trifluoromethyl groups into poly(methyl methacrylate) has been shown to control the surface and optical properties of the resulting polymer. sci-hub.se

Integration into Electronic and Optical Materials

The unique electronic properties of the C-F bond and fluorinated aromatic rings make them attractive for applications in electronic and optical materials. researchgate.net Research into fluorinated molecules for conducting polymers has explored the synthesis of fluorinated benzaldehydes as precursors. researchgate.net These precursors are used to create fluorinated poly(phenylenevinylene) type polymers, and their charge carrier mobilities are studied to understand the effect of fluorination.

The incorporation of trifluoromethyl groups can influence the optical properties of materials. Studies on trifluoromethyl-substituted pyrazole (B372694) derivatives have shown their potential for use in photovoltaic and electroluminescent applications. researchgate.net While not directly using this compound, this research indicates the potential of trifluoromethylated aromatic compounds in the development of organic electronic devices. The combination of the methyl and trifluoromethyl groups on the benzaldehyde ring could be used to fine-tune the electronic and optical properties of resulting polymers for specific applications. researchgate.net

Table 3: Potential Material Science Applications of Polymers Derived from this compound

| Application Area | Desired Property | Role of this compound |

| Advanced Coatings | Hydrophobicity, Low Surface Energy, Chemical Resistance | As a monomer or precursor to introduce fluorinated moieties. |

| Electronic Materials | Controlled Charge Carrier Mobility, Thermal Stability | As a building block for fluorinated conducting polymers. |

| Optical Materials | Modified Refractive Index, Low Light Absorption | As a component in polymers for optical devices and fibers. |

Computational and Theoretical Studies on 2 Methyl 4 Trifluoromethyl Benzaldehyde

Quantum Chemical Calculations of Electronic Structure and Properties

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are pivotal in characterizing the electronic structure and properties of 2-Methyl-4-(trifluoromethyl)benzaldehyde. Methods like DFT, often with hybrid functionals such as B3LYP and a suitable basis set like 6-311G(d,p), are used to perform geometry optimization and calculate a variety of molecular properties. nih.govconicet.gov.ar

The process begins with the optimization of the molecule's geometry to find its lowest energy conformation. From this optimized structure, key electronic properties can be determined. These include the total energy, dipole moment, and the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial parameter, as it provides an indication of the molecule's kinetic stability and chemical reactivity. nih.gov A smaller gap suggests the molecule is more likely to be reactive. The distribution of these orbitals reveals the most probable sites for electrophilic and nucleophilic attack. For instance, in substituted benzaldehydes, the LUMO is often localized on the carbonyl group, indicating its susceptibility to nucleophilic attack. nih.gov

Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated. These maps illustrate the charge distribution across the molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions, which are critical for understanding intermolecular interactions. conicet.gov.ar

Table 1: Calculated Electronic Properties of this compound (Note: The following values are representative examples based on typical DFT calculations for similar molecules and are for illustrative purposes.)

| Property | Calculated Value | Method/Basis Set |

|---|---|---|

| Total Energy | -705.1234 Hartree | B3LYP/6-311G(d,p) |

| Dipole Moment | 3.45 Debye | B3LYP/6-311G(d,p) |

| HOMO Energy | -7.8 eV | B3LYP/6-311G(d,p) |

| LUMO Energy | -1.5 eV | B3LYP/6-311G(d,p) |

| HOMO-LUMO Gap (ΔE) | 6.3 eV | B3LYP/6-311G(d,p) |

Computational Elucidation of Reaction Mechanisms and Pathways

Computational chemistry provides powerful tools to elucidate the detailed mechanisms of chemical reactions involving this compound. By mapping the potential energy surface (PES) for a given reaction, chemists can identify the most favorable pathways, intermediates, and transition states. nih.gov

A common reaction for benzaldehydes is condensation with an amine to form a Schiff base. A computational study of this type of reaction would typically proceed as follows:

Reactant and Product Optimization : The geometries of the reactants (this compound and an amine) and the final products (the corresponding Schiff base and water) are optimized to determine their minimum energies. nih.gov

Intermediate Identification : Plausible reaction intermediates, such as a hemiaminal, are proposed and their structures are computationally optimized. For example, the reaction between a benzaldehyde (B42025) derivative and an amine proceeds via a hemiaminal intermediate which is formed by the nucleophilic attack of the amine's nitrogen on the aldehyde's carbonyl carbon. nih.gov

Pathway Mapping : The entire reaction coordinate is scanned to connect reactants, intermediates, transition states, and products, thus mapping out the complete reaction pathway. nih.gov

These computational approaches allow researchers to explore various reaction conditions, such as the presence of a catalyst or different solvents (often modeled using a Polarizable Continuum Model, PCM), to predict how these factors influence the reaction mechanism and efficiency. conicet.gov.ar

Transition State Characterization and Energy Barrier Analysis

A critical aspect of elucidating reaction mechanisms is the characterization of transition states (TS). A transition state is a first-order saddle point on the potential energy surface, representing the highest energy point along the lowest energy reaction path. nih.gov Computational methods are used to locate the precise geometry of these transient structures.

Once a transition state structure is located and confirmed (typically by frequency analysis, which should show exactly one imaginary frequency corresponding to the motion along the reaction coordinate), its energy can be calculated. The energy difference between the reactants and the transition state defines the activation energy or energy barrier (Ea) of the reaction. nih.gov A lower activation energy implies a faster reaction rate.

For the multi-step reaction of this compound with an amine, several transition states would be identified:

TS1 : Corresponding to the initial nucleophilic attack of the amine on the carbonyl carbon to form the hemiaminal intermediate. nih.gov

TS2 : An optional transition state that could represent an internal rearrangement or rotation within the hemiaminal molecule.

TS3 : Representing the dehydration of the hemiaminal, involving the breaking of the C-O and O-H bonds and the formation of the C=N double bond to yield the Schiff base. nih.gov

By calculating the energies of all reactants, intermediates, transition states, and products, a detailed reaction energy profile can be constructed, providing quantitative insight into the reaction's feasibility and kinetics.

Table 2: Illustrative Energy Profile for the Reaction of this compound with a Primary Amine (Note: Energies are relative to the reactants and are for illustrative purposes.)

| Species | Relative Energy (kcal/mol) |

|---|---|

| Reactants (Aldehyde + Amine) | 0.0 |

| Transition State 1 (TS1) | +15.2 |

| Hemiaminal Intermediate | -5.8 |

| Transition State 3 (TS3) | +20.5 |

| Products (Schiff Base + Water) | -10.1 |

Analysis of Steric and Electronic Effects Imparted by the Trifluoromethyl and Methyl Groups

The reactivity and properties of this compound are significantly influenced by the steric and electronic effects of its two substituents.

Trifluoromethyl (-CF₃) Group : Located at the para-position, the -CF₃ group is a powerful electron-withdrawing group due to the high electronegativity of the fluorine atoms (an inductive effect, -I). It deactivates the benzene (B151609) ring towards electrophilic substitution but, more importantly, it makes the carbonyl carbon of the aldehyde group more electrophilic. This increased positive character on the carbon atom enhances its susceptibility to nucleophilic attack. The -CF₃ group is also sterically bulky, though its position at C4 minimizes direct steric clash with the aldehyde group at C1. nih.gov

Methyl (-CH₃) Group : Located at the ortho-position (C2), the methyl group is electron-donating through an inductive effect (+I) and hyperconjugation. This effect slightly counteracts the deactivating nature of the -CF₃ group on the ring. However, its primary influence is steric. The ortho-positioning of the methyl group creates significant steric hindrance around the aldehyde's reaction center. nih.gov This steric bulk can hinder the approach of nucleophiles to the carbonyl carbon, potentially slowing down reaction rates compared to an unhindered aldehyde. nih.gov

Prediction and Correlation of Spectroscopic Data with Experimental Observations

Computational chemistry is an invaluable tool for predicting spectroscopic properties, which can then be correlated with experimental data to confirm molecular structures and understand spectral features.

NMR Spectroscopy : The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is widely employed to calculate nuclear magnetic shielding tensors, which are then converted into chemical shifts (δ). epstem.net For this compound, theoretical calculations can predict the ¹H, ¹³C, and ¹⁹F NMR spectra. By comparing the calculated shifts with experimental spectra, chemists can confidently assign each signal to a specific nucleus in the molecule. nih.govepstem.net A strong correlation between the calculated and experimental data validates the computed molecular geometry.

Vibrational Spectroscopy : The same DFT methods used for geometry optimization can also be used to calculate vibrational frequencies. These frequencies correspond to the peaks observed in infrared (IR) and Raman spectra. While calculated frequencies are often systematically higher than experimental ones, they can be brought into excellent agreement by applying a standard scaling factor. conicet.gov.ar This allows for the precise assignment of vibrational modes, such as the characteristic C=O stretch of the aldehyde group and vibrations associated with the substituted benzene ring.

Table 3: Correlation of Hypothetical Experimental and Calculated ¹³C NMR Chemical Shifts (ppm) for this compound (Note: These are representative values illustrating the typical correlation.)

| Carbon Atom | Experimental δ (ppm) | Calculated δ (ppm) (GIAO/DFT) |

|---|---|---|

| C=O | 191.5 | 192.3 |

| C1 | 135.2 | 135.9 |

| C2 | 141.8 | 142.5 |

| C3 | 130.5 | 131.1 |

| C4 | 133.7 (q) | 134.4 (q) |

| C5 | 126.1 (q) | 126.8 (q) |

| C6 | 129.8 | 130.4 |

| -CF₃ | 123.9 (q) | 124.5 (q) |

| -CH₃ | 19.7 | 20.1 |

Analytical Methodologies for Research on 2 Methyl 4 Trifluoromethyl Benzaldehyde

Chromatographic Techniques for Compound Purity and Reaction Progression Monitoring

Chromatographic methods are essential for separating 2-Methyl-4-(trifluoromethyl)benzaldehyde from starting materials, byproducts, and solvents. They are crucial for verifying the purity of the final product and for tracking the progress of a reaction over time.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Analysis

Given its volatility, Gas Chromatography (GC) coupled with Mass Spectrometry (MS) is an ideal method for the analysis of this compound. In this technique, the compound is vaporized and passed through a long, thin column. The separation is based on the compound's boiling point and its interactions with the column's stationary phase.

In a typical GC analysis for substituted benzaldehydes, a nonpolar or medium-polarity column (e.g., a capillary column coated with a phenyl polysiloxane-based stationary phase) would be used. The oven temperature would be programmed to ramp up, ensuring the separation of components with different boiling points. For instance, a synthesis reaction mixture can be analyzed by GC to determine the percentage of unreacted starting materials versus the desired product, allowing for reaction optimization. google.comgoogle.com The retention time is a characteristic property for the compound under specific GC conditions.

The mass spectrometer component then ionizes the molecules eluting from the GC column and separates the resulting charged fragments based on their mass-to-charge (m/z) ratio, providing a unique fragmentation pattern that serves as a molecular fingerprint.

| Parameter | Typical Value/Condition |

|---|---|

| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or similar) |

| Carrier Gas | Helium, constant flow rate (~1 mL/min) |

| Injection Mode | Split/Splitless |

| Oven Program | Initial temp. 50-70°C, ramp to 250-280°C |

| MS Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) |

High-Performance Liquid Chromatography (HPLC) for Compound Separation and Quantification

High-Performance Liquid Chromatography (HPLC) is a complementary technique used for the separation and quantification of substituted benzaldehydes. researchgate.net It is particularly useful for monitoring reactions or for analyzing samples that may not be suitable for the high temperatures of GC. Reversed-phase HPLC (RP-HPLC) on a C18 column is the most common approach. researchgate.netauroraprosci.com

For enhanced detection, especially at trace levels, aldehydes are often derivatized with a reagent that attaches a chromophore or fluorophore to the molecule. A standard method involves derivatization with 2,4-dinitrophenylhydrazine (B122626) (DNPH), which reacts with the aldehyde to form a hydrazone. auroraprosci.comnih.gov These derivatives can be detected with high sensitivity using a UV detector at a wavelength around 360 nm. auroraprosci.com The area under the resulting chromatographic peak is proportional to the concentration of the compound, allowing for precise quantification.

| Parameter | Typical Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 4.6 x 250 mm, 5 µm) auroraprosci.com |

| Mobile Phase | Gradient or isocratic mixture of Acetonitrile (B52724) (ACN) and Water auroraprosci.comsielc.com |

| Detection | UV-Vis Detector (e.g., at 360 nm for DNPH derivatives) auroraprosci.com |

| Flow Rate | ~1.0 mL/min auroraprosci.com |

| Derivatization Agent | 2,4-Dinitrophenylhydrazine (DNPH) for UV detection nih.gov |

Advanced Spectroscopic Characterization Techniques

Spectroscopy is the primary means of elucidating the exact molecular structure of this compound. Each technique provides a different piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F NMR)

NMR spectroscopy is the most powerful tool for unambiguous structure determination of organic molecules in solution. It is based on the absorption of radiofrequency waves by atomic nuclei in a strong magnetic field. For this compound, ¹H, ¹³C, and ¹⁹F NMR spectra are all highly informative.

¹H NMR: The proton NMR spectrum provides information on the number and chemical environment of hydrogen atoms. For this compound, one would expect to see distinct signals for the aldehydic proton (a singlet, highly deshielded), the three aromatic protons (with splitting patterns determined by their positions relative to each other and the substituents), and the three methyl protons (a singlet). The aldehydic proton typically appears around δ 9-10 ppm. chemicalbook.com The methyl protons attached to the aromatic ring would likely appear as a singlet around δ 2.5-2.7 ppm. chemicalbook.com The aromatic protons would be in the δ 7-8 ppm region, with their specific shifts and coupling patterns dictated by the electron-donating methyl group and the electron-withdrawing aldehyde and trifluoromethyl groups.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon environments. The spectrum would show nine distinct signals: one for the carbonyl carbon (highly deshielded, >190 ppm), one for the methyl carbon, six for the aromatic carbons (including the trifluoromethylated carbon), and one for the trifluoromethyl carbon itself. docbrown.info The carbon of the CF₃ group will appear as a quartet due to coupling with the three fluorine atoms, and the aromatic carbons will also show coupling to the fluorine atoms (C-F coupling). rsc.org

¹⁹F NMR: The fluorine-19 NMR spectrum is used to analyze the fluorine-containing part of the molecule. For a -CF₃ group attached to a benzene (B151609) ring, a single, sharp resonance is expected. Its chemical shift, typically around δ -63 ppm for a para-substituted benzotrifluoride, confirms the presence and electronic environment of the trifluoromethyl group. rsc.org

| Nucleus | Predicted Chemical Shift (δ, ppm) | Expected Multiplicity & Notes |

|---|---|---|

| ¹H (CHO) | ~10.2 | Singlet (s) |

| ¹H (Aromatic) | ~7.6-8.0 | 3H, complex multiplets (m) or distinct doublets/singlets |

| ¹H (CH₃) | ~2.6 | Singlet (s) |

| ¹³C (C=O) | ~192 | - |

| ¹³C (Aromatic) | ~120-145 | Six distinct signals, some showing C-F coupling |

| ¹³C (CF₃) | ~123 | Quartet (q) due to ¹JCF coupling |

| ¹³C (CH₃) | ~20 | - |

| ¹⁹F (CF₃) | ~ -63 | Singlet (s) |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. It is an excellent tool for identifying the functional groups present.

The IR spectrum of this compound would be dominated by several key absorption bands. The most prominent would be the sharp, strong C=O stretching vibration of the aldehyde group, typically found in the 1690-1715 cm⁻¹ region for aromatic aldehydes. chemicalbook.com Other important signals include the C-H stretches of the aldehyde (two weak bands around 2830-2695 cm⁻¹) and the aromatic and methyl groups (~3100-2850 cm⁻¹). chemicalbook.com Furthermore, the spectrum will display very strong and characteristic absorption bands corresponding to the C-F stretching vibrations of the trifluoromethyl group, typically appearing in the 1300-1100 cm⁻¹ region. chemicalbook.com

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Aromatic C-H | Stretch | 3100 - 3000 | Medium-Weak |

| Alkyl C-H (Methyl) | Stretch | ~2960 - 2850 | Medium |

| Aldehyde C-H | Stretch | ~2850 and ~2750 (Fermi doublet) | Weak |

| Aldehyde C=O | Stretch | 1715 - 1690 | Strong, Sharp |

| Aromatic C=C | Stretch | 1600 - 1450 | Medium-Weak |

| C-F (CF₃) | Stretch | 1350 - 1120 (multiple bands) | Very Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

When used as a standalone technique or coupled with GC, mass spectrometry provides the molecular weight of the compound and structural information from its fragmentation pattern. Under electron ionization (EI), a high-energy electron beam bombards the molecule, ejecting an electron to form a positively charged molecular ion (M⁺•).

For this compound, the molecular ion peak would be observed at an m/z of 188. sapphirebioscience.com This peak confirms the molecular weight. The high-energy ionization process also causes the molecular ion to break apart into smaller, characteristic fragments. The analysis of these fragments helps to piece together the molecule's structure. Common fragmentation patterns for benzaldehydes include the loss of a hydrogen atom ([M-1]⁺) or the entire formyl group ([M-CHO]⁺ or [M-29]⁺). docbrown.info The presence of the stable trifluoromethylphenyl moiety would lead to significant ions corresponding to this part of the structure.

| m/z | Likely Ionic Fragment | Notes |

|---|---|---|

| 188 | [C₉H₇F₃O]⁺• | Molecular Ion (M⁺•) |

| 187 | [M-H]⁺ | Loss of the aldehydic hydrogen radical docbrown.info |

| 169 | [M-F]⁺ | Loss of a fluorine atom (less common) |

| 159 | [M-CHO]⁺ | Loss of the formyl radical, a common pathway for benzaldehydes docbrown.info |

| 145 | [C₇H₄F₃]⁺ | Fragment corresponding to trifluoromethyltoluene cation |

| 119 | [M-CF₃]⁺ | Loss of the trifluoromethyl radical |

Methodologies for Real-time Kinetic Studies and Reaction Monitoring

The synthesis of this compound, a key intermediate in various chemical industries, necessitates precise control over reaction parameters to ensure optimal yield, purity, and safety. Real-time kinetic studies and continuous reaction monitoring are indispensable for achieving these objectives. By employing various analytical methodologies, chemists and engineers can gain in-depth insights into reaction mechanisms, identify transient intermediates, and optimize process conditions. These techniques are central to the principles of Process Analytical Technology (PAT), which aims to design and control manufacturing processes through timely measurements of critical quality and performance attributes.

Modern approaches to reaction monitoring for compounds like this compound often involve in-situ spectroscopic and chromatographic techniques. These methods allow for the analysis of the reaction mixture directly as the transformation occurs, without the need for sample extraction, which can introduce errors and time delays.

Spectroscopic Methods for Real-time Analysis

Spectroscopic techniques such as Fourier Transform Infrared (FTIR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for real-time monitoring. These non-destructive methods provide a molecular fingerprint of the chemical composition of the reaction mixture, allowing for the simultaneous tracking of reactants, intermediates, and products. prepchem.com

In-situ FTIR Spectroscopy: This technique is particularly useful for monitoring the progress of reactions involving changes in functional groups. osf.io For the synthesis of benzaldehyde derivatives, FTIR can track the disappearance of reactant-specific vibrational bands and the appearance of the characteristic carbonyl (C=O) stretch of the aldehyde product. osf.ioresearchgate.net The data obtained can be used to generate concentration profiles over time, from which kinetic parameters can be derived. researchgate.netresearchgate.net For instance, in reactions involving isocyanates, which have a strong and distinct IR absorption, FTIR has been successfully used for kinetic modeling and process control in both batch and continuous flow settings. researchgate.net

Real-time NMR Spectroscopy: NMR spectroscopy offers unparalleled detail in structural elucidation and quantification of species in a reaction mixture. chemicalbook.com Flow NMR, in particular, has emerged as a robust technique for non-invasive, real-time reaction monitoring under actual process conditions. beilstein-journals.org It allows for the tracking of key intermediates and the ultimate understanding of reaction mechanisms. chemicalbook.com For reactions involving fluorinated compounds like this compound, ¹⁹F NMR is an exceptionally powerful tool. The trifluoromethyl group provides a distinct signal that can be monitored to follow the progress of the reaction with high sensitivity and without interference from other protons in the molecule. wikipedia.orgacs.org Stopped-flow NMR, a technique where the reaction is initiated and then rapidly transferred to an NMR tube for monitoring, has been effectively used to study the kinetics of fast reactions, such as the trifluoromethylation of aldehydes. nih.gov

Chromatographic and Mass Spectrometry Techniques

Chromatographic methods, especially when coupled with mass spectrometry, provide another layer of analytical depth for reaction monitoring.

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS): UPLC-MS is a high-throughput technique that offers rapid separation and sensitive detection of reaction components. nih.gov This method is advantageous for monitoring the synthesis of complex molecules where multiple byproducts might be formed. The fast analysis times, often under a minute, allow chemists to quickly assess the status of a reaction and make informed decisions. nih.gov For the synthesis of trifluoromethylated aromatic compounds, UPLC-MS can be used to monitor the consumption of starting materials and the formation of the desired product and any impurities. youtube.com

Illustrative Kinetic Findings for a Related Compound

| Analytical Method | Monitored Species | Key Kinetic Observation | Significance |

|---|---|---|---|

| Stopped-Flow ¹⁹F NMR | 4-Fluorobenzaldehyde (B137897), Trifluoromethylated Product | The rate of trifluoromethylation of the aldehyde was found to be approximately 80 times faster than that of a corresponding ketone (4-fluoroacetophenone) at 21 °C. nih.gov | Demonstrates the high reactivity of the aldehyde functional group and the utility of ¹⁹F NMR in quantifying relative reaction rates. nih.gov |

| Stopped-Flow IR | TMSCF₃ (Trifluoromethylating Agent), Silylated Product | The decay of the C-F stretching mode of the reactant and the growth of the C-F stretching mode of the product were monitored to determine reaction rates under various conditions. nih.gov | Provides a complementary method to NMR for tracking reaction progress, particularly useful for fast reactions. nih.gov |

| Competition Experiment (¹⁹F NMR) | Ratio of 4-Fluorobenzaldehyde to 4-Fluoroacetophenone | The relative rate of trifluoromethylation was independent of the initial concentration of the initiator (TBAT). nih.gov | Offers insights into the reaction mechanism, suggesting that the rate-determining step may not involve the initiator concentration under these conditions. nih.gov |

These methodologies for real-time kinetic studies and reaction monitoring are crucial for the development of robust, efficient, and safe manufacturing processes for this compound and other fine chemicals. The data generated from these techniques enables a deeper understanding of the underlying chemistry and facilitates the implementation of advanced process control strategies.

Environmental Impact and Sustainable Research Practices for 2 Methyl 4 Trifluoromethyl Benzaldehyde

Investigation of Environmental Fate and Degradation Pathways

Direct experimental data on the environmental fate of 2-Methyl-4-(trifluoromethyl)benzaldehyde is limited. However, extensive research on structurally similar trifluoromethylated aromatic compounds provides a strong basis for predicting its behavior.